![molecular formula C9H6Cl2N2O B1459833 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one CAS No. 1553611-49-6](/img/structure/B1459833.png)

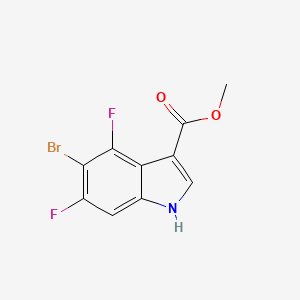

2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

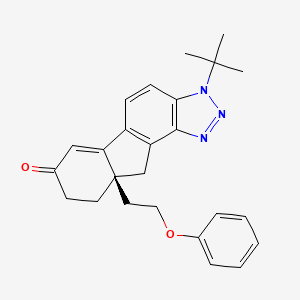

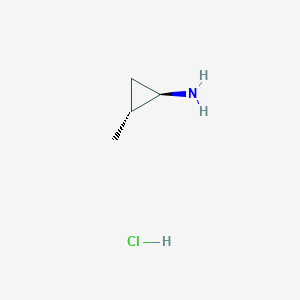

“2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one” is a chemical compound with a complex structure. It contains a pyrrolopyridine skeleton, which is a bicyclic system with a pyridine ring fused with a pyrrole ring . The compound has two chlorine atoms, one attached to the ethanone part and the other to the pyrrolopyridine part .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyridine core with chlorine substituents. The presence of nitrogen in the pyrrolopyridine ring and the carbonyl group in the ethanone part contribute to its reactivity .Applications De Recherche Scientifique

Synthesis and Material Science

Compounds with similar structures to "2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one" have been synthesized and characterized for their application in material science, especially in the fabrication of electrooptic films. For instance, heterocyclic "push-pull" chromophores derived from pyrrole-pyridine-based dibranched architecture have been studied for their nonlinear optical response and thin-film microstructure, emphasizing the significance of molecular architecture and film growth methods on their optical and electrooptic properties (Facchetti et al., 2006).

Crystallography and Structural Analysis

Derivatives of this compound have also been explored in crystallography to understand hydrogen bonding patterns and molecular structure. For example, studies on pyrrol-2-yl chloromethyl ketone derivatives have provided insights into different hydrogen bond motifs within their crystal structures, revealing variations in intermolecular interactions based on the presence of chlorine atoms and the structural motifs they form (Domagała et al., 2022).

Electronic Structure and Computational Studies

The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine, closely related to the compound , have been analyzed through experimental charge density distribution and density functional theory (DFT) studies. These analyses reveal the covalent nature of specific bonds within the molecule and provide insights into the molecule's kinetic stability and intermolecular interactions (Hazra et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the janus kinase (jak) pathway .

Mode of Action

It is suggested that the nh moiety at the c4-position is critical for jak inhibition .

Biochemical Pathways

Given its potential role in jak inhibition, it may impact pathways related to immune response and inflammation .

Result of Action

Inhibition of the jak pathway could potentially lead to modulation of immune response .

Action Environment

It is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place .

Propriétés

IUPAC Name |

2-chloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-3-7(14)5-4-13-9-8(5)6(11)1-2-12-9/h1-2,4H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWUVHYNSMHLLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C(=CN2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)

![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)